molecular formula C17H29N3O2S B6698250 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide

Cat. No.: B6698250
M. Wt: 339.5 g/mol
InChI Key: YDNKYOVSDPUKKH-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and various functional groups

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c1-12(2)10-17(11-21)7-5-9-20(17)16(22)18-8-6-15-13(3)19-14(4)23-15/h12,21H,5-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKYOVSDPUKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)N2CCCC2(CC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed via a cyclization reaction involving the appropriate amine and aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole-ethylamine derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir contain thiazole rings and exhibit biological activity.

    Pyrrolidine Derivatives: Compounds like nicotine and proline contain pyrrolidine rings and have significant biological effects.

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxamide is unique due to the combination of the thiazole and pyrrolidine rings, which may confer distinct chemical and biological properties not observed in simpler analogs.

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